2,4,5-trichloro-N,N-diethylbenzenesulfonamide
Description
Properties
CAS No. |
4821-32-3 |
|---|---|
Molecular Formula |
C10H12Cl3NO2S |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2,4,5-trichloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-3-14(4-2)17(15,16)10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZHJBKURPNXFWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4,5-Trichlorobenzenesulfonic Acid
The synthesis begins with the sulfonation of 1,2,4-trichlorobenzene. Under reflux with fuming sulfuric acid (20% SO3), sulfonation occurs preferentially at the position para to the chlorine at C4, yielding 2,4,5-trichlorobenzenesulfonic acid. This regioselectivity arises from the electron-withdrawing effects of the chlorine substituents, which direct sulfonation to the least deactivated position.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with thionyl chloride (SOCl2) at 70–80°C for 4–6 hours, producing 2,4,5-trichlorobenzenesulfonyl chloride. Excess thionyl chloride is removed via distillation under reduced pressure (40–50°C, 15 torr), yielding a pale yellow liquid with >95% purity (confirmed by ¹H NMR).
Reaction Conditions:
-
Molar Ratio: 1:3 (sulfonic acid : SOCl2)
-
Solvent: Toluene (anhydrous)
-
Yield: 89–92%
Amidation with Diethylamine
The sulfonyl chloride is reacted with diethylamine in dichloromethane at 0–5°C. Triethylamine serves as a proton scavenger, facilitating the nucleophilic displacement of chloride by diethylamine. After quenching with ice water, the product is extracted, dried, and recrystallized from ethanol.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio | 1:1.2 (Cl:NEt2) |
| Reaction Time | 2 hours |
| Yield | 85–88% |
Alternative Route: Diazotization and Sulfonation
Diazotization of 2,4,5-Trichloroaniline
2,4,5-Trichloroaniline is diazotized using sodium nitrite (NaNO2) in concentrated hydrochloric acid at −10°C. The resultant diazonium salt is treated with sulfur dioxide (SO2) in acetic acid, introducing a sulfonic acid group at the ortho position relative to the amine.
Chlorosulfonation and Amine Coupling
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) in refluxing chlorobenzene. Subsequent reaction with diethylamine in tetrahydrofuran (THF) affords the target compound. This method, while longer, avoids the need for pre-chlorinated benzene substrates.
Key Data:
-
Overall Yield: 74–77%
-
Purity (HPLC): 98.5%
Mercapto Intermediate-Based Chlorination
A patent-pending method (US4041073) employs 3,4,5-trichloro-N,N-diethyl-2-((thiocyanomethyl)thio)benzenesulfonamide as a precursor. Treatment with chlorine gas in carbon tetrachloride at 30–40°C replaces the thiocyanate group with chlorine, yielding the 2,4,5-trichloro derivative. While efficient, this route requires strict control over stoichiometry to avoid over-chlorination.
Critical Parameters:
-
Chlorine Flow Rate: 0.5 L/min
-
Reaction Time: 45 minutes
-
Yield: 82%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sulfonyl Chloride Route | High purity, scalable | Requires pre-chlorinated benzene | 85–88 |
| Diazotization | Flexible substrate selection | Multi-step, lower yield | 74–77 |
| Mercapto Intermediate | Direct functionalization | Complex purification | 82 |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ():
- Structure : Benzene ring with 2,4,5-trichloro substituents and a sulfonamide group attached to a 5-methylisoxazole moiety.
- Molecular Formula : C₁₀H₇Cl₃N₂O₃S.
- Key Differences :
- The 5-methylisoxazole group introduces aromaticity and hydrogen-bonding capability via the oxazole nitrogen, enhancing polarity compared to the diethyl groups in the target compound.
The electron-withdrawing chlorine atoms increase the sulfonamide’s acidity (lower pKa) compared to methyl or ethyl substituents.
2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ():
- Structure : Benzene ring with 2,4,6-trimethyl substituents and the same isoxazole sulfonamide group.
- Molecular Formula : C₁₃H₁₆N₂O₃S.
- Key Differences :
- Methyl groups are electron-donating, reducing sulfonamide acidity compared to chlorine-substituted analogs.
- Steric hindrance from trimethyl groups may limit reactivity at the benzene ring.
Chlorine Substitution Patterns in Related Compounds
- N,N'-Bis-(2,4,5-trichloro-phenyl)-isophthalamide ():
- Structure : Two 2,4,5-trichlorophenyl groups linked via an isophthalamide bridge.
- Molecular Formula : C₂₀H₁₀Cl₆N₂O₂.
- Key Differences :
- Multiple trichlorophenyl groups increase molecular weight (MW = 524.94 g/mol) and hydrophobicity.
- Potential applications in high-stability polymers or flame retardants due to halogen content .
Potassium 2,4,5-Trichlorobenzenesulfonate ():
- Structure : Sulfonate salt with 2,4,5-trichlorophenyl group.
- Molecular Formula : C₆H₂Cl₃KO₃S.
- Key Differences :
- Ionic sulfonate group enhances water solubility compared to neutral sulfonamides.
- Applications as a surfactant or intermediate in ionic synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| 2,4,5-Trichloro-N,N-diethylbenzenesulfonamide | C₁₀H₁₁Cl₃N₂O₂S (inferred) | 2,4,5-Cl; N,N-diethyl | High lipophilicity, moderate acidity |
| 2,4,5-Trichloro-N-(5-methylisoxazol-3-yl)benzenesulfonamide | C₁₀H₇Cl₃N₂O₃S | 2,4,5-Cl; 5-methylisoxazole | Polar, H-bonding capability |
| 2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide | C₁₃H₁₆N₂O₃S | 2,4,6-CH₃; 5-methylisoxazole | Lower acidity, steric hindrance |
| N,N'-Bis-(2,4,5-trichlorophenyl)-isophthalamide | C₂₀H₁₀Cl₆N₂O₂ | Two 2,4,5-Cl-phenyl groups | High MW, thermal stability |
| Potassium 2,4,5-trichlorobenzenesulfonate | C₆H₂Cl₃KO₃S | 2,4,5-Cl; sulfonate salt | Ionic, water-soluble |
Research Findings and Implications
- Acidity and Reactivity : Chlorine substituents increase sulfonamide acidity, making the target compound more reactive in deprotonation-driven reactions compared to methylated analogs .
- Solubility : Diethyl groups in the target compound likely reduce water solubility compared to isoxazole derivatives or sulfonate salts .
- Thermal Stability : Trichloro-substituted compounds (e.g., N,N'-bis-(2,4,5-trichlorophenyl)-isophthalamide) exhibit high thermal stability, suggesting similar resilience in the target compound .
- Safety Considerations : Trichloro-substituted aromatics (e.g., PCB-030 in ) are often persistent pollutants, necessitating careful handling of the target compound .
Biological Activity
2,4,5-Trichloro-N,N-diethylbenzenesulfonamide (also known as a sulfonamide derivative) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2,4,5-Trichloro-N,N-diethylbenzenesulfonamide is characterized by:
- Chemical Formula : C12H14Cl3N2O2S
- Molecular Weight : 336.67 g/mol
- Functional Groups : Sulfonamide and chloro groups which contribute to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives, including 2,4,5-trichloro-N,N-diethylbenzenesulfonamide. The compound has shown promising results against various cancer cell lines.
Case Studies and Research Findings
-
NCI-60 Cell Line Panel Testing :
- The compound was tested against the NCI-60 cancer cell line panel.
- Notably, it demonstrated significant growth inhibition in non-small cell lung cancer (GI50 = 4.56 µM) and breast cancer (GI50 = 21.0 µM) cell lines.
- The growth inhibition was dose-dependent, with effective concentrations ranging from to M in various assays .
- Structure-Activity Relationship (SAR) :
-
Mechanism of Action :
- The mechanism through which 2,4,5-trichloro-N,N-diethylbenzenesulfonamide exerts its effects is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
- Inhibition of dihydrofolate reductase (DHFR) has been noted as a potential pathway through which these compounds exert their anticancer effects .
Comparative Biological Activity Table
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,4,5-Trichloro-N,N-diethylbenzenesulfonamide | HOP-92 (Lung Cancer) | 4.56 | DHFR Inhibition |
| MDA-MB-468 (Breast Cancer) | 21.0 | DHFR Inhibition | |
| K-562 (Leukemia) | 45.30 | Enzyme Inhibition |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that 2,4,5-trichloro-N,N-diethylbenzenesulfonamide exhibits low toxicity at higher concentrations (>100 µM), suggesting a favorable therapeutic index when compared to traditional chemotherapeutics like Doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
